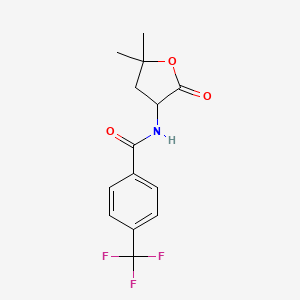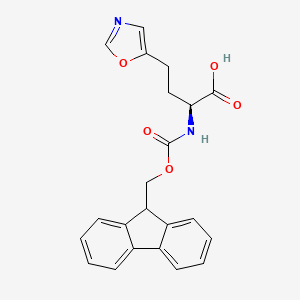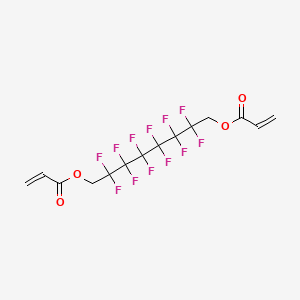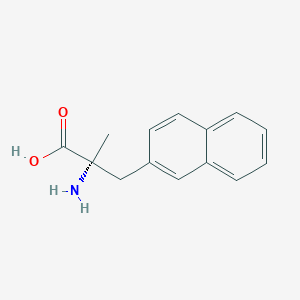
2-(1-chloropropyl)-4,5-dimethylOxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-chloropropyl)-4,5-dimethylOxazole is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloropropyl group attached to the second position of the oxazole ring, along with two methyl groups at the fourth and fifth positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-chloropropyl)-4,5-dimethylOxazole typically involves the reaction of 4,5-dimethylOxazole with 1-chloropropane under specific conditions. One common method is the nucleophilic substitution reaction where the oxazole ring acts as a nucleophile, attacking the electrophilic carbon in 1-chloropropane. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the deprotonation of the oxazole ring, making it more nucleophilic.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and selectivity. Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are often used to dissolve the reactants and facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-chloropropyl)-4,5-dimethylOxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The chloropropyl group can be substituted with other nucleophiles, leading to a variety of functionalized oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of functionalized oxazoles.
Applications De Recherche Scientifique
2-(1-chloropropyl)-4,5-dimethylOxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 2-(1-chloropropyl)-4,5-dimethylOxazole exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological responses. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-chloropropyl)-4,5-dimethylthiazole: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.
2-(1-chloropropyl)-4,5-dimethylimidazole: Contains two nitrogen atoms in the ring instead of one oxygen and one nitrogen.
2-(1-chloropropyl)-4,5-dimethylisoxazole: Contains an oxygen and a nitrogen atom in different positions within the ring.
Uniqueness
2-(1-chloropropyl)-4,5-dimethylOxazole is unique due to its specific arrangement of atoms within the oxazole ring, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C8H12ClNO |
|---|---|
Poids moléculaire |
173.64 g/mol |
Nom IUPAC |
2-(1-chloropropyl)-4,5-dimethyl-1,3-oxazole |
InChI |
InChI=1S/C8H12ClNO/c1-4-7(9)8-10-5(2)6(3)11-8/h7H,4H2,1-3H3 |
Clé InChI |
DOINISDXUBCXEV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=NC(=C(O1)C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B12851018.png)


![7-(Trifluoromethyl)benzo[b]thiophene-2-carbonyl chloride](/img/structure/B12851049.png)



![N-[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino]-3-(trifluoromethyl)aniline](/img/structure/B12851070.png)

![2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid](/img/structure/B12851073.png)
